2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide

Description

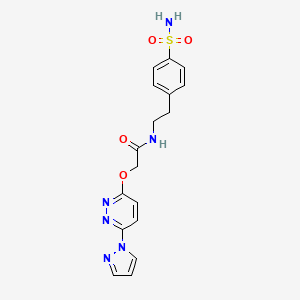

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a pyrazole ring and linked via an ether-oxygen bridge to an acetamide group. The acetamide moiety is further functionalized with a 4-sulfamoylphenethyl chain, which introduces sulfonamide pharmacophoric features. The compound’s synthesis likely involves multi-step organic reactions, including nucleophilic substitution, amide coupling (e.g., using HBTU as a coupling agent, as seen in analogous syntheses ), and sulfonylation steps.

Properties

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c18-28(25,26)14-4-2-13(3-5-14)8-10-19-16(24)12-27-17-7-6-15(21-22-17)23-11-1-9-20-23/h1-7,9,11H,8,10,12H2,(H,19,24)(H2,18,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGJTWLAXKSFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that features multiple heterocyclic structures. Its unique chemical composition suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant research findings.

Structural Characteristics

The compound contains several key structural components:

- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.

- Pyridazine Ring : Often associated with bioactivity in various therapeutic areas.

- Sulfamoyl Group : This moiety is commonly found in sulfonamide drugs, which are known for their antibacterial properties.

The combination of these features may enhance the compound's interaction with biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antibacterial properties.

Research Findings

Recent studies have explored the biological activities of pyrazole derivatives and their implications for drug development. Notably:

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |

The unique combination of heterocycles in this compound may confer distinct pharmacological profiles not observed in simpler derivatives.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antiplatelet Activity : Research on related compounds has shown potent inhibition of ADP-induced platelet aggregation, suggesting potential use in cardiovascular therapies .

- Cancer Research : The compound's structural features may allow it to act as a kinase inhibitor, targeting pathways involved in cancer cell proliferation .

Scientific Research Applications

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 374.37 g/mol. The structure incorporates several functional groups that contribute to its pharmacological properties:

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Known for anti-inflammatory and antimicrobial activities. |

| Pyridazine Moiety | Associated with various pharmacological effects. |

| Sulfamoyl Group | Enhances solubility and bioavailability, often linked to antibacterial properties. |

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, the presence of the pyrazole and pyridazine rings is often correlated with kinase inhibition, which is crucial in cancer cell proliferation.

- Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for related compounds have been reported in the range of to against these cell lines.

Antimicrobial Activity

The sulfamoyl group suggests potential applications in antimicrobial therapy. Compounds containing similar structures have demonstrated activity against a range of bacterial strains.

- Mechanism of Action : The mechanism is believed to involve inhibition of bacterial folate synthesis pathways, akin to traditional sulfonamide antibiotics.

Synthetic Routes

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:

- Formation of Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate diketones.

- Synthesis of Pyridazine Moiety : Involves cyclization reactions using dihydrazides and dicarbonyl compounds.

- Coupling Reactions : The pyrazole and pyridazine rings are linked via ether or amide bonds.

- Introduction of Sulfamoyl Group : This can be accomplished through nucleophilic substitution reactions involving sulfonamide derivatives.

Case Studies

Several studies have explored the biological applications of similar compounds:

-

Kinase Inhibition Studies :

- A study on related pyrazole derivatives showed significant inhibition of specific kinases involved in cancer progression, highlighting the potential for developing targeted therapies.

-

Antimicrobial Efficacy :

- Research demonstrated that compounds with sulfamoyl groups exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Neuropharmacological Applications :

- Investigations into the neuroprotective effects of pyridazine-containing compounds revealed potential benefits in models of neurodegenerative diseases.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules. Key comparisons include:

Structural Analogues

A. CB-839 (2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

- Structural Differences : CB-839 replaces the pyridazine-ether linkage with a thiadiazole ring and incorporates a trifluoromethoxy-phenyl group instead of the sulfamoylphenethyl chain .

- Biological Relevance: CB-839 is a known glutaminase inhibitor with antitumor activity, suggesting that pyridazine-thiadiazole hybrids may favor enzyme targeting. The sulfamoyl group in the query compound may instead target carbonic anhydrases or sulfotransferases .

B. (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042)

- Structural Differences : P-0042 features a pyrrolidinyl-pyrrolidine substituent and a cyclopropylamide group, enhancing conformational rigidity compared to the query compound’s flexible phenethyl chain .

- Synthetic Routes : Both compounds utilize HBTU-mediated amide coupling, but P-0042 employs a cyclopropylamine nucleophile, whereas the query compound uses 4-sulfamoylphenethylamine .

Pharmacokinetic and Physicochemical Properties

| Property | Query Compound | CB-839 | P-0042 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 517.5 | 487.9 |

| Solubility | Moderate (sulfonamide enhances aqueous solubility) | Low (lipophilic trifluoromethoxy group) | Moderate (cyclopropylamide balances polarity) |

| Target Affinity | Hypothetical: Sulfamoyl-enzyme interactions | Glutaminase (IC₅₀ = 30 nM) | Undisclosed (likely kinase or protease) |

Q & A

Q. How can researchers confirm the structural identity and purity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide?

- Methodological Answer : Structural confirmation requires Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, Mass Spectrometry (MS) to verify molecular weight, and Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide, pyrazole). Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) . For example, integration ratios in NMR spectra and retention time consistency in HPLC are critical for validating synthetic success .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling pyridazine derivatives with sulfamoylphenethylamine precursors. Key steps include:

- Nucleophilic substitution for pyridazine-oxygen bond formation.

- Amide coupling (e.g., using HATU or EDC as coupling agents).

Optimization requires controlling temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for solubility), and catalyst choice (e.g., zeolites for regioselectivity). Yields >80% are achievable with strict inert atmosphere conditions .

Q. What analytical techniques are suitable for monitoring degradation or impurity profiles during storage?

- Methodological Answer : Accelerated Stability Testing (40°C/75% RH) combined with LC-MS identifies degradation products. X-ray Diffraction (XRD) detects crystalline changes, while DSC/TGA monitors thermal stability. Impurities (e.g., unreacted intermediates) are quantified via HPLC-UV with gradient elution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell line variability, incubation time). A systematic approach includes:

- Dose-response curves to compare EC50/IC50 values.

- Off-target profiling (e.g., kinase panels) to identify non-specific interactions.

- Metabolic stability studies (e.g., liver microsomes) to assess compound half-life differences. Cross-validation with in silico docking (e.g., AutoDock Vina) can clarify target binding hypotheses .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : SAR studies require:

- Systematic substitution (e.g., pyrazole → imidazole, sulfonamide → carbamate).

- Free-Wilson analysis or Hansch QSAR models to quantify substituent effects.

- 3D pharmacophore mapping (e.g., Schrödinger Phase) to prioritize synthetic targets. For example, replacing the pyridazine core with triazole alters π-π stacking but may enhance solubility .

Q. How can researchers investigate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

- Methodological Answer : Use orthogonal techniques:

- Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

- CRISPR-Cas9 knockout libraries to identify genetic dependencies.

- Transcriptomics/proteomics (e.g., RNA-seq, SILAC) to map pathway perturbations. Contradictory data may indicate polypharmacology, requiring biophysical validation (e.g., SPR for binding kinetics) .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Methodological Answer : Scale-up issues (e.g., low yield, byproducts) are addressed via:

- Flow chemistry for exothermic or oxygen-sensitive steps.

- Design of Experiments (DoE) to optimize parameters (e.g., residence time, reagent stoichiometry).

- Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Q. How should researchers design comparative studies to evaluate this compound against structurally similar analogs?

- Methodological Answer : Use a paired experimental design with shared controls. Key steps:

- Molecular similarity analysis (e.g., Tanimoto coefficients) to select analogs.

- Parallel assays under identical conditions (e.g., same cell passage number, reagent batches).

- Multivariate statistical analysis (e.g., PCA) to cluster compounds by activity profiles. For example, fluorophenyl-substituted analogs may show enhanced metabolic stability over chlorophenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.